ニルジピン

概要

説明

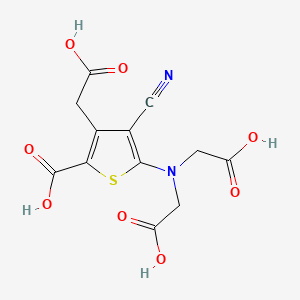

ニルジピンは、ジヒドロピリジン系に属するカルシウムチャネルブロッカーです。主に血管拡張薬として使用され、心臓および肺の冠状動脈に作用します。 ニルジピンは、心臓の平滑筋にカルシウム拮抗作用を及ぼし、心筋の酸化代謝を阻害することが判明しています .

2. 製法

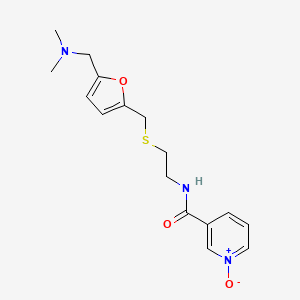

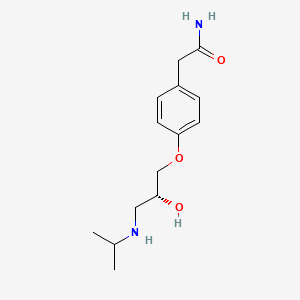

合成経路と反応条件: ニルジピンは、2,6-ジメチル-3,5-ジカルベトキシ-4-(3-ニトロフェニル)-1,4-ジヒドロピリジンと2-プロポキシエタノールを縮合させる多段階プロセスによって合成されます。 反応条件は、一般的にエタノール溶媒中でナトリウムエトキシドなどの塩基を使用することを伴います .

工業的生産方法: ニルジピンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために、反応条件を厳密に管理することが含まれます。 使用される溶媒および試薬は、廃棄物を最小限に抑え、生産コストを削減するために、多くの場合、リサイクルされます .

科学的研究の応用

ニルジピンは、科学研究において幅広い用途があります。

化学: カルシウムチャネルブロッカーとそのさまざまな受容体との相互作用を研究するためのモデル化合物として使用されます。

生物学: 細胞カルシウムチャネルに対する効果と、細胞機能を調節する可能性のある役割について調査されています。

医学: 特に高血圧症や狭心症などの心血管疾患の治療における治療の可能性を探っています。

作用機序

ニルジピンは、心臓および血管の平滑筋細胞のL型カルシウムチャネルを介したカルシウムイオンの流入を阻害することによって効果を発揮します。この阻害により、血管拡張、心筋の酸素需要の減少、血圧の低下が生じます。 ニルジピンの分子標的は、L型カルシウムチャネルのアルファ-1サブユニットです .

6. 類似の化合物との比較

ニルジピンは、ニフェジピン、アムロジピン、フェロジピンなどの他のジヒドロピリジン系カルシウムチャネルブロッカーとよく比較されます。 これらの化合物はすべて同様の作用機序を共有していますが、ニルジピンは、その特異的な結合親和性と薬物動態プロファイルでユニークです .

類似の化合物:

- ニフェジピン

- アムロジピン

- フェロジピン

- ニモジピン

ニルジピンの独自の特性は、研究と治療的応用の両方において価値のある化合物となっています。

生化学分析

Biochemical Properties

Niludipine plays a significant role in biochemical reactions by inhibiting the influx of calcium ions through L-type calcium channels. This inhibition affects various enzymes, proteins, and other biomolecules. For instance, Niludipine interacts with the L-type calcium channels on the smooth muscle cells, leading to vasodilation. The compound also affects myocardial oxidative metabolism by inhibiting calcium-dependent enzymes involved in this process .

Cellular Effects

Niludipine influences various types of cells and cellular processes. In smooth muscle cells, it causes relaxation by blocking calcium influx, which is crucial for muscle contraction. This effect extends to the coronary arteries, leading to vasodilation and improved blood flow. Niludipine also impacts cell signaling pathways by modulating calcium levels, which are vital for various cellular functions, including gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Niludipine exerts its effects by binding to the L-type calcium channels on the cell membrane. This binding inhibits the influx of calcium ions, which are essential for muscle contraction and other cellular processes. By blocking these channels, Niludipine reduces intracellular calcium levels, leading to vasodilation and decreased myocardial oxygen demand. Additionally, Niludipine may influence gene expression by altering calcium-dependent signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Niludipine have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that Niludipine maintains its vasodilatory effects over extended periods, although some reduction in potency may occur. In vitro and in vivo studies have demonstrated that Niludipine’s impact on cellular function remains consistent, with minimal long-term adverse effects .

Dosage Effects in Animal Models

The effects of Niludipine vary with different dosages in animal models. At low doses, Niludipine effectively reduces blood pressure and improves blood flow without significant adverse effects. At higher doses, Niludipine can cause hypotension and other toxic effects. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its therapeutic benefits .

Metabolic Pathways

Niludipine is involved in several metabolic pathways, primarily related to its role as a calcium channel blocker. It interacts with enzymes and cofactors involved in calcium metabolism, affecting metabolic flux and metabolite levels. Niludipine’s metabolism involves hepatic enzymes, leading to its biotransformation and eventual excretion. The compound’s effects on metabolic pathways are crucial for its therapeutic action and overall efficacy .

Transport and Distribution

Niludipine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, Niludipine accumulates in specific tissues, particularly the smooth muscle cells of the coronary arteries. This localization is essential for its vasodilatory effects and overall therapeutic action .

Subcellular Localization

Niludipine’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cell membrane, where it binds to L-type calcium channels. This targeting is facilitated by specific signals and post-translational modifications that direct Niludipine to the appropriate cellular compartments. The subcellular localization of Niludipine is essential for its ability to modulate calcium influx and exert its vasodilatory effects .

準備方法

Synthetic Routes and Reaction Conditions: Niludipine is synthesized through a multi-step process involving the condensation of 2,6-dimethyl-3,5-dicarbethoxy-4-(3-nitrophenyl)-1,4-dihydropyridine with 2-propoxyethanol. The reaction conditions typically involve the use of a base such as sodium ethoxide in an ethanol solvent .

Industrial Production Methods: Industrial production of Niludipine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The solvents and reagents used are often recycled to minimize waste and reduce production costs .

化学反応の分析

反応の種類: ニルジピンは、次のようなさまざまな化学反応を起こします。

酸化: ニルジピンは、対応するピリジン誘導体を生成するために酸化される可能性があります。

還元: ニルジピン中のニトロ基は、特定の条件下でアミノ基に還元できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で。

還元: パラジウム触媒の存在下で水素ガスなどの試薬。

主要な生成物:

酸化: ピリジン誘導体。

還元: アミノ誘導体。

置換: 置換エステルまたはアミド.

類似化合物との比較

- Nifedipine

- Amlodipine

- Felodipine

- Nimodipine

Niludipine’s distinct properties make it a valuable compound in both research and therapeutic applications.

特性

IUPAC Name |

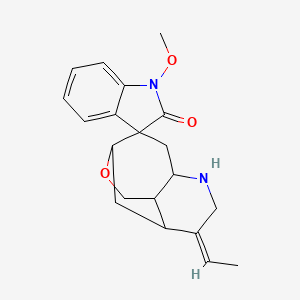

bis(2-propoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O8/c1-5-10-32-12-14-34-24(28)21-17(3)26-18(4)22(25(29)35-15-13-33-11-6-2)23(21)19-8-7-9-20(16-19)27(30)31/h7-9,16,23,26H,5-6,10-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWXXKDFACOXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOCCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945267 | |

| Record name | Niludipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22609-73-0 | |

| Record name | Niludipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22609-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niludipine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022609730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niludipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niludipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niludipine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILUDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9844OS3B0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of niludipine?

A1: Niludipine is a calcium channel blocker that primarily acts on L-type calcium channels found in vascular smooth muscle and myocardial cells. [, , , ] It inhibits the influx of calcium ions through these channels, leading to vasodilation and a decrease in myocardial contractility. [, , , , ]

Q2: How does niludipine's action on calcium channels lead to its antihypertensive effects?

A2: By blocking calcium channels in vascular smooth muscle, niludipine causes vasodilation, reducing total peripheral resistance and lowering blood pressure. [, , , , ]

Q3: Does niludipine affect cardiac output?

A3: While niludipine decreases myocardial contractility, it can increase cardiac output, particularly in hypertensive patients. This is likely due to a reflex increase in heart rate and a reduction in afterload due to vasodilation. [, , ]

Q4: How does niludipine impact the ischemic myocardium?

A4: Studies in dogs suggest that niludipine may improve the balance between myocardial oxygen supply and demand in the ischemic myocardium. It increases regional myocardial blood flow in both ischemic and non-ischemic areas and improves regional myocardial function. [, , ]

Q5: What is the molecular formula and weight of niludipine?

A5: The molecular formula of niludipine is C27H33N3O6, and its molecular weight is 495.56 g/mol.

Q6: Have there been any computational studies on niludipine?

A6: Yes, QSIR studies have been conducted to analyze niludipine's interaction potential with grapefruit juice, utilizing DFT calculations and molecular descriptors to predict potential interactions. []

Q7: How do the pharmacological properties of niludipine compare to nifedipine?

A8: While both are potent calcium channel blockers, niludipine demonstrates a longer duration of action and less pronounced reflex tachycardia compared to nifedipine. [, , , ] Additionally, niludipine exhibits stronger coronary vasodilatory effects than nifedipine. []

Q8: What is the duration of action of niludipine?

A10: Niludipine has a longer duration of action compared to nifedipine. Studies show that a single oral dose can lower blood pressure for at least 4 hours, with the peak effect observed around 90 minutes after administration. [, , ]

Q9: Does niludipine affect plasma renin activity (PRA)?

A12: Studies have shown that niludipine does not significantly influence plasma renin activity. []

Q10: How is niludipine metabolized?

A10: While detailed information on niludipine metabolism is not available in the provided research, its structural similarity to other dihydropyridines suggests potential metabolism via cytochrome P450 enzymes in the liver.

Q11: What in vitro models have been used to study niludipine's effects?

A14: Niludipine's effects have been studied in vitro using isolated tissues like rabbit sinus node and atrial muscle fibers, demonstrating its ability to alter transmembrane action potentials. [] Other studies investigated its impact on potassium- or glycoside-contractured smooth muscle from coronary arteries, highlighting its coronary vasodilatory properties. []

Q12: What animal models have been used to study niludipine?

A15: Studies in dogs have been crucial in understanding niludipine's effects on coronary blood flow, myocardial ischemia, and hemodynamics. [, , , , , ] Additionally, research on spontaneously hypertensive rats has provided insights into its antihypertensive properties and effects on vascular smooth muscle. [, , ]

Q13: What are the key findings from clinical trials on niludipine?

A16: Clinical trials have demonstrated niludipine's efficacy in reducing both systolic and diastolic blood pressure in patients with essential hypertension. [, ] It has also shown promising antianginal effects, significantly reducing the frequency of angina attacks and nitroglycerin consumption in patients with ischemic heart disease. [, , ]

Q14: Does niludipine show any cross-resistance with other anticancer agents?

A17: While not directly related to niludipine, research indicates that other calcium channel blockers, like diltiazem, nicardipine, and nimodipine, can reverse acquired resistance to vincristine and adriamycin in tumor cells. [, ] This suggests a potential avenue for future research exploring niludipine's role in overcoming drug resistance.

Q15: What is the safety profile of niludipine?

A18: Clinical trials indicate that niludipine is generally well-tolerated. While some patients experienced mild and transient side effects like nausea, no serious complications were reported. [, , , ]

Q16: When was niludipine first synthesized and investigated?

A20: Niludipine was first synthesized and pharmacologically characterized in the late 1970s as part of the search for novel calcium channel blockers with improved therapeutic profiles. []

Q17: Are there any cross-disciplinary applications of niludipine research?

A21: Research on niludipine spans various disciplines, including pharmacology, cardiology, and biochemistry. It has contributed significantly to understanding calcium channel physiology and the development of novel therapeutic strategies for cardiovascular diseases. Further exploration of its potential in areas like oncology, particularly in overcoming drug resistance, highlights the importance of cross-disciplinary collaboration. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。